2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide
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Overview
Description
“2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide” is a chemical compound with the linear formula C9H7F3N2O2 . It is also known as "(2E)-2-(Hydroxyimino)-N-[3-(trifluoromethyl)phenyl]ethanamide" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(/C=N/O)NC1=CC(C(F)(F)F)=CC=C1
. This indicates that the compound contains a hydroxyimino group (-N=O), a trifluoromethyl group (-CF3), and a phenyl group (C6H5) attached to an acetamide group (CH3CONH2).
Scientific Research Applications
Cyclization and Chemical Synthesis
Research indicates that derivatives of 2-Hydroxyimino compounds, such as the 2-Hydroxyimino-N-(3-trifluoromethyl-phenyl)-acetamide, are involved in chemical reactions like intramolecular cyclization. This process is significant in producing benzofused lactams, which are relevant in various chemical syntheses (Fante et al., 2014).
Antioxidant Properties
A study focused on synthesizing novel derivatives of 2-Hydroxyimino compounds demonstrated their antioxidant activities. These compounds were evaluated for their ability to reduce oxidative stress, which is crucial in pharmaceutical and biochemical research (Gopi & Dhanaraju, 2020).
Electrophore Reagent Application
The compound has been used in the development of electrophore reagents like AMACE1. Such reagents are critical in analytical chemistry for trace organic analysis, which has implications in environmental and biochemical studies (Lu & Giese, 2000).
Structural Analysis in Crystallography
In crystallography, derivatives of 2-Hydroxyimino compounds have been analyzed for their molecular structure, contributing to a deeper understanding of molecular interactions and structural biology (Camerman et al., 2005).
Mass Spectrometry Analysis
These compounds have been studied in mass spectrometry to understand their fragmentation patterns. This research is vital for developing new analytical methods for various compounds in chemistry and pharmacology (Kallury et al., 1978).
Synthesis Processes
Studies have been conducted on the synthesis and characterization of related 2-Hydroxyimino compounds, which are essential in pharmaceutical chemistry for the development of new drugs and chemical agents (Zhong-cheng & Shu Wan-yin, 2002).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to aquatic life . The compound is also classified under storage class code 11, which refers to combustible solids . The flash point is not applicable .
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWUNUPFUUJKEA-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=N/O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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